molecular formula C6H14ClN B13184452 (2S,3R)-1-Chloro-3-methylpentan-2-amine

(2S,3R)-1-Chloro-3-methylpentan-2-amine

Cat. No.: B13184452
M. Wt: 135.63 g/mol
InChI Key: GWAXIRKTFKDUKC-PHDIDXHHSA-N
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Description

(2S,3R)-1-Chloro-3-methylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using a chiral catalyst or enzyme. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. This may include the use of engineered bacteria containing specific enzymes, as well as optimizing parameters such as temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Chloro-3-methylpentan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are typically used.

Major Products

Scientific Research Applications

(2S,3R)-1-Chloro-3-methylpentan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-1-Chloro-3-methylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-1-Chloro-3-methylpentan-2-amine is unique due to its specific chiral configuration and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(2S,3R)-1-chloro-3-methylpentan-2-amine

InChI

InChI=1S/C6H14ClN/c1-3-5(2)6(8)4-7/h5-6H,3-4,8H2,1-2H3/t5-,6-/m1/s1

InChI Key

GWAXIRKTFKDUKC-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](CCl)N

Canonical SMILES

CCC(C)C(CCl)N

Origin of Product

United States

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